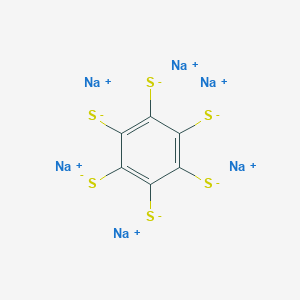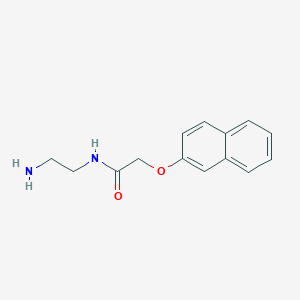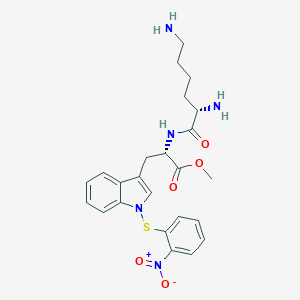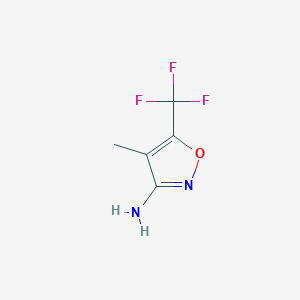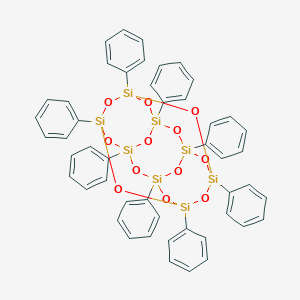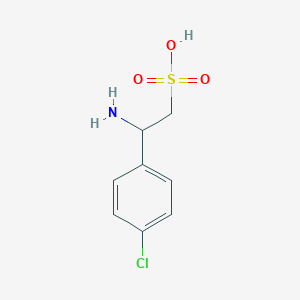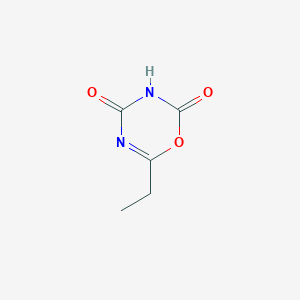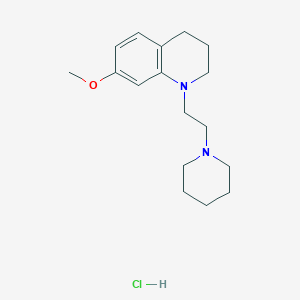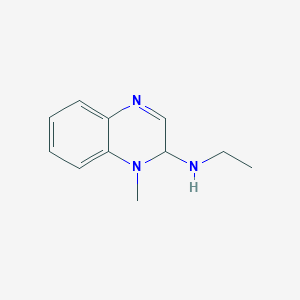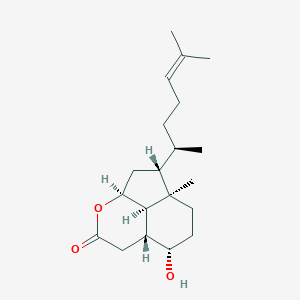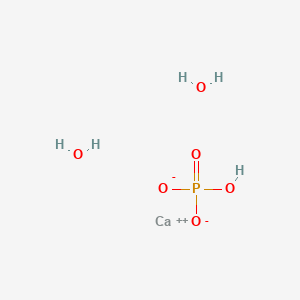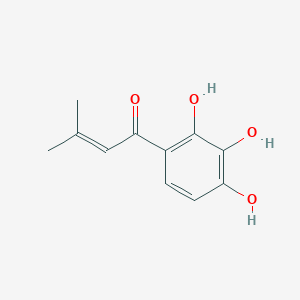
3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one, also known as Curcumin, is a natural polyphenol compound found in the rhizome of the turmeric plant. It has been used for centuries in traditional medicine for its anti-inflammatory, antioxidant, and anticancer properties. Curcumin has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.
Mécanisme D'action
3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one exerts its therapeutic effects through various mechanisms, including the modulation of multiple signaling pathways, inhibition of inflammation, and regulation of gene expression. 3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one has been shown to modulate the activity of various enzymes, including cyclooxygenase-2, lipoxygenase, and inducible nitric oxide synthase, which are involved in inflammation and carcinogenesis. 3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one also regulates the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects:
3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one has been shown to scavenge free radicals, reduce oxidative stress, and inhibit inflammation by modulating various signaling pathways, including the nuclear factor-kappa B pathway. 3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one has also been shown to inhibit tumor growth, induce apoptosis, and enhance chemotherapy and radiotherapy efficacy by regulating the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one has several advantages for lab experiments, including its low toxicity, high solubility, and easy availability. 3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one can be easily synthesized or extracted from turmeric, making it a cost-effective option for lab experiments. However, curcumin has several limitations for lab experiments, including its poor bioavailability, instability, and variability in quality due to the differences in extraction methods and sources.
Orientations Futures
For research on curcumin include the development of novel formulations to improve its bioavailability and stability, the identification of new targets and signaling pathways, and the evaluation of its efficacy in clinical trials. The use of curcumin in combination with other drugs or therapies is also an area of interest for future research.
Méthodes De Synthèse
3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one can be synthesized through various methods, including extraction from turmeric, chemical synthesis, and microbial synthesis. The most common method is the extraction from turmeric, which involves the isolation of curcuminoids from the rhizome of the turmeric plant using solvents such as ethanol or methanol. Chemical synthesis involves the condensation of acetylacetone and vanillin, followed by cyclization and demethylation. Microbial synthesis involves the use of microorganisms such as Escherichia coli, Saccharomyces cerevisiae, and Streptomyces spp. to produce curcumin.
Applications De Recherche Scientifique
3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases. In cancer, curcumin has been shown to inhibit tumor growth, induce apoptosis, and enhance chemotherapy and radiotherapy efficacy. In Alzheimer's disease, curcumin has been shown to reduce amyloid plaque formation and neuroinflammation. In cardiovascular diseases, curcumin has been shown to improve endothelial function, reduce oxidative stress, and inhibit platelet aggregation.
Propriétés
Numéro CAS |
101135-75-5 |
|---|---|
Nom du produit |
3-Methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one |
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
3-methyl-1-(2,3,4-trihydroxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C11H12O4/c1-6(2)5-9(13)7-3-4-8(12)11(15)10(7)14/h3-5,12,14-15H,1-2H3 |
Clé InChI |
GTTGSKWBPWEVQF-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C1=C(C(=C(C=C1)O)O)O)C |
SMILES canonique |
CC(=CC(=O)C1=C(C(=C(C=C1)O)O)O)C |
Synonymes |
2-Buten-1-one,3-methyl-1-(2,3,4-trihydroxyphenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



